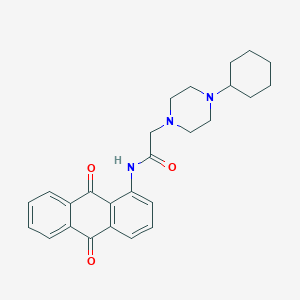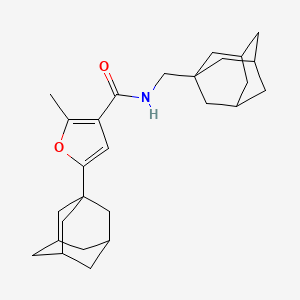![molecular formula C17H21FN2O3S B11486803 3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B11486803.png)
3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1-[(OXOLAN-2-YL)METHYL]-1H-PYRROL-2-AMINE is a synthetic organic compound that belongs to the class of sulfonyl-substituted pyrroles This compound is characterized by the presence of a fluorobenzenesulfonyl group, a dimethylpyrrole core, and an oxolan-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1-[(OXOLAN-2-YL)METHYL]-1H-PYRROL-2-AMINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrole Core: The pyrrole core can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring.
Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide or similar alkylating agents.
Attachment of the Oxolan-2-ylmethyl Group: This step involves the reaction of the pyrrole derivative with oxirane (ethylene oxide) in the presence of a base to form the oxolan-2-ylmethyl substituent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1-[(OXOLAN-2-YL)METHYL]-1H-PYRROL-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzene ring, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1-[(OXOLAN-2-YL)METHYL]-1H-PYRROL-2-AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1-[(OXOLAN-2-YL)METHYL]-1H-PYRROL-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Similar Compounds
3-(4-METHYLBENZENESULFONYL)-4,5-DIMETHYL-1-[(OXOLAN-2-YL)METHYL]-1H-PYRROL-2-AMINE: Similar structure but with a methyl group instead of a fluorine atom.
3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1-[(OXOLAN-2-YL)METHYL]-1H-PYRROL-2-AMINE: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorobenzenesulfonyl group in 3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1-[(OXOLAN-2-YL)METHYL]-1H-PYRROL-2-AMINE imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its methyl and chloro analogs, which may have different reactivity and biological activity profiles.
Properties
Molecular Formula |
C17H21FN2O3S |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-2-amine |
InChI |
InChI=1S/C17H21FN2O3S/c1-11-12(2)20(10-14-4-3-9-23-14)17(19)16(11)24(21,22)15-7-5-13(18)6-8-15/h5-8,14H,3-4,9-10,19H2,1-2H3 |
InChI Key |
VMDIGGCTOSLEQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)N)CC3CCCO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]butanenitrile](/img/structure/B11486724.png)

![Methyl 2'-amino-3'-cyano-1-ethyl-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate](/img/structure/B11486731.png)
![N-(3-chlorophenyl)-N'-(2-dibenzo[b,d]furan-2-ylethyl)urea](/img/structure/B11486735.png)
![7-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11486737.png)
methyl}propanedioate](/img/structure/B11486743.png)
![4-(2-nitrophenyl)-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene](/img/structure/B11486750.png)

![6-butyl-8-(3,4-dimethylphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11486771.png)
![N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B11486778.png)
![Propan-2-yl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11486785.png)
![3-cyclohexyl-N-[1,1,1,3,3,3-hexafluoro-2-(piperidin-1-yl)propan-2-yl]propanamide](/img/structure/B11486799.png)
![Ethyl 1-aminobenzo[b]thieno[2,3-h][1,6]naphthyridine-2-carboxylate](/img/structure/B11486805.png)
![Methyl 7-(2-methoxyphenyl)-6-[(3-methoxyphenyl)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11486813.png)
